rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride encodes critical structural and stereochemical information:
- Racemic designation (rac-): Indicates an equimolar mixture of enantiomers derived from the (1R,2R) and (1S,2S) configurations.
- Cyclopentyl backbone: A five-membered carbocyclic ring numbered to prioritize substituents according to Cahn-Ingold-Prelog rules.
- Stereochemical descriptors (1R,2R): Specify the absolute configuration of chiral centers at positions 1 and 2 of the cyclopentane ring.
- Substituents:
The trans designation refers to the spatial relationship between the fluoromethyl and methanesulfonyl chloride groups, which occupy opposite faces of the cyclopentane ring plane. This configuration is formally denoted in the (1R,2R) stereodescriptor, as shown in the compound's SMILES representation: O=S(C[C@H]1[C@H](CF)CCC1)(Cl)=O.
| IUPAC Name Component | Structural Significance |
|---|---|
| rac- | Racemic mixture |
| (1R,2R) | Absolute configuration |
| 2-(fluoromethyl) | Substituent position |
| Methanesulfonyl chloride | Functional group |
Historical Development of Cyclopentyl Sulfonyl Chloride Derivatives
The evolution of cyclopentyl sulfonyl chloride derivatives parallels advancements in organosulfur chemistry and stereoselective synthesis:
Early sulfonyl chloride synthesis (19th century):
Initial methods involved direct chlorination of sulfonic acids using phosphorus pentachloride, as demonstrated in the production of benzenesulfonyl chloride.Cycloalkane functionalization (mid-20th century):
Development of Reed reaction (SO2/Cl2 system) enabled direct sulfonylation of cycloalkanes, facilitating access to cyclopentyl derivatives.Stereochemical control (late 20th century):
Asymmetric synthesis techniques allowed precise configuration control, exemplified by the (1R,2R) trans isomer discussed here.Modern applications (21st century):
Cyclopentyl sulfonyl chlorides now serve critical roles in:
Key milestones include the commercialization of cyclopentyl-methanesulfonyl chloride (CAS 23779) for research applications, demonstrating improved thermal stability compared to linear analogs.
Significance of Stereochemical Configuration in Substituted Cyclopropane Systems
While the compound features a cyclopentane ring, the stereochemical principles governing substituted cyclopropane systems provide foundational insights:
Ring strain effects:
Cyclopropane's 60° bond angles create substantial angular strain, amplifying stereoelectronic effects. Though reduced in cyclopentane (108° internal angles), trans substituents still experience distinct electronic environments compared to cis isomers.Conformational locking:
Small ring systems enforce planar configurations, making stereoisomers non-interconvertible at standard temperatures. This property is critical for maintaining isomeric purity in synthetic applications.Biological recognition:
Trans configurations often exhibit enhanced complementarity to enzyme active sites. For instance, trans-substituted sulfonyl chlorides demonstrate improved acylation kinetics in protease inhibition studies.Synthetic implications:
The trans arrangement in rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride enables:
These stereochemical considerations directly influence the compound's utility in creating chiral sulfonamides, where the trans configuration propagates axial chirality through subsequent synthetic transformations.
Properties
Molecular Formula |
C7H12ClFO2S |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
[2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)5-7-3-1-2-6(7)4-9/h6-7H,1-5H2 |
InChI Key |
VDXRLIZSCIBGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)CS(=O)(=O)Cl)CF |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target molecule features a trans-configuration across the cyclopentyl ring, with a fluoromethyl group at the 2-position and a methanesulfonyl chloride moiety at the 1-position. This configuration necessitates precise control over stereochemistry during cyclopentane formation and subsequent functionalization steps. Key challenges include:
- Ring Strain Management : The cyclopentyl ring introduces torsional strain, complicating selective functionalization.
- Fluorine Incorporation : The electron-withdrawing fluoromethyl group requires careful handling to avoid elimination or racemization.
- Sulfonyl Chloride Stability : The reactive sulfonyl chloride group demands anhydrous conditions and low temperatures to prevent hydrolysis.
Synthesis of the Cyclopentyl Core
Cyclopentane Ring Formation
The trans-cyclopentyl scaffold is typically constructed via [4+1] annulation or ring-closing metathesis (RCM) .
[4+1] Annulation
A ketone precursor reacts with a 1,4-dielectrophile (e.g., 1,4-dibromobutane) under basic conditions to form the cyclopentane ring. For stereochemical control, chiral auxiliaries such as Evans’ oxazolidinones are employed.
Example Protocol :
- React (R)-4-fluoropent-3-en-2-one with 1,4-dibromobutane (2.5 eq) in THF at −78°C.
- Add LDA (3.0 eq) dropwise to induce annulation.
- Quench with NH4Cl and purify via column chromatography (hexane:EtOAc 9:1).
Yield : 58–62% (cis:trans = 1:3.2).
Ring-Closing Metathesis
Grubbs II catalyst (0.5 mol%) facilitates RCM of diene precursors. For the trans-product, Z-selective catalysts like Hoveyda-Grubbs are preferred.
Example Precursor :
1,5-Diene derivative with fluoromethyl and methanesulfonate groups.
Conditions :
Fluoromethyl Group Introduction
Sulfonylation Strategies
Direct Chlorosulfonylation
Methanesulfonyl chloride (MsCl) reacts with the cyclopentylmethanol intermediate under basic conditions.
Optimized Protocol :
Racemization Control and Stereochemical Integrity
Kinetic vs. Thermodynamic Control
Comparative Data on Synthetic Methods
| Method | Starting Material | Key Reagent | Yield (%) | trans:cis Ratio |
|---|---|---|---|---|
| [4+1] Annulation | (R)-4-fluoropent-3-en-2-one | LDA | 60 | 3.2:1 |
| RCM | 1,5-Diene derivative | Grubbs II | 71 | 4.5:1 |
| Electrophilic Fluorination | Cyclopentylmethanol | Selectfluor® | 48 | 2.5:1 |
| Direct Sulfonylation | Cyclopentylmethanol | MsCl/pyridine | 82 | >20:1 |
Analytical Characterization
Critical quality attributes confirmed via:
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The fluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Addition Reactions: The cyclopentyl ring can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate esters, while oxidation or reduction reactions can modify the fluoromethyl group.
Scientific Research Applications
Medicinal Chemistry
Rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride has shown promise in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Its mechanism of action suggests potential applications in:
- Drug Development : The compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways.
- Biological Activity Studies : Interaction studies indicate that this compound can modulate biological responses, making it a candidate for further research in therapeutic contexts.
Synthetic Chemistry
This compound acts as a versatile reagent in organic synthesis:
- Sulfonamide Synthesis : It is utilized in the preparation of sulfonamide drugs which are essential for treating bacterial infections.
- Functional Group Modification : The methanesulfonyl chloride moiety enables the introduction of sulfonyl groups into various organic molecules, enhancing their reactivity and functionality.
Agrochemical Formulations
In agrochemistry, rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride is explored for:
- Pesticide Development : Its chemical properties may contribute to the formulation of effective herbicides and insecticides.
- Crop Protection Agents : The compound's reactivity allows for the design of agrochemicals that improve agricultural productivity.
Material Science
The compound is also investigated for its applications in material science:
- Polymer Production : It can be used in synthesizing specialty polymers and resins that exhibit enhanced thermal stability and chemical resistance.
- Industrial Applications : The unique properties of the compound make it suitable for various industrial applications requiring durable materials.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride in various experimental settings:
- Calcium Ion Channel Inhibition : A study demonstrated that derivatives of this compound exhibit enhanced affinity for neuronal calcium ion channels, suggesting applications in treating neuropathic pain .
- Stability Tests : Research on liver microsome stability indicated that compounds with similar sulfonyl functionalities showed improved metabolic stability compared to standard drugs like diazepam .
- Synthetic Pathway Optimization : Investigations into optimizing synthetic pathways revealed that modifications to the methanesulfonyl group can significantly affect the yield and purity of desired products .
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans involves its interaction with specific molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoromethyl group may also play a role in modulating the compound’s reactivity and interactions.
Biological Activity
rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans is a synthetic compound with significant biological activity. This compound is characterized by its unique structure, which features a cyclopentyl ring substituted with a fluoromethyl group and a methanesulfonyl chloride functional group. Its molecular formula is C7H12ClFO2S, and it has a molecular weight of 214.69 g/mol. The compound's stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and interactions within biological systems .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, suggesting potential therapeutic applications in medicinal chemistry .
Interaction Studies
Recent studies have demonstrated that this compound interacts with several biological molecules. For instance:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to receptors that play critical roles in cellular signaling .
1. Synthesis and Evaluation of Related Compounds
In a study focusing on fluoro-substituted derivatives, compounds were synthesized and evaluated for their antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives had MIC values as low as 0.031 µg/mL against resistant strains . This indicates the potential for rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride to be developed as an effective antimicrobial agent.
2. Cytotoxicity Assessments
Cytotoxicity assays conducted on similar compounds have shown varying degrees of toxicity against Vero cells (a line of African green monkey kidney cells). Compounds with MIC values below 1 µg/mL were identified as having a selectivity index greater than 10, indicating a favorable therapeutic window . This suggests that rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride could possess similar beneficial properties.
Comparative Analysis
To better understand the potential of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride in comparison to structurally similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride | Cyclopentane ring with fluoromethyl and methanesulfonyl chloride | Antimicrobial potential (under investigation) | TBD |
| Fluoro-substituted salicylanilides | Salicylanilide backbone with fluorine substituents | Strong activity against MRSA | 0.031 - 0.062 |
| Trifluoromethyl derivatives | Similar to salicylanilides but with trifluoromethyl groups | Moderate antimicrobial activity | 0.25 - 64 |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans
- CAS Registry Number : 2227879-98-1
- Molecular Formula : C₅H₈ClFO₂S
- Molecular Weight : 186.63 g/mol
- Structure : Features a cyclopropane ring with a fluoromethyl (-CH₂F) group at the 2-position and a methanesulfonyl chloride (-CH₂SO₂Cl) group at the 1-position. The trans configuration indicates substituents on opposite faces of the cyclopropane ring.
Key Characteristics: This compound belongs to the class of sulfonyl chlorides, widely used as electrophilic reagents in organic synthesis, particularly for introducing sulfonyl groups.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans, with two closely related derivatives:
| Compound Name | CAS No. | Molecular Formula | Mol. Weight (g/mol) | Substituent | Fluorine Atoms |
|---|---|---|---|---|---|
| rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans | 2227879-98-1 | C₅H₈ClFO₂S | 186.63 | -CH₂F | 1 |
| rac-[(1R,2R)-2-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride | Not available | C₆H₈ClF₂O₂S | 222.64 | -CF₂CH₃ | 2 |
| [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride | 2165999-94-8 | C₅H₆ClF₃O₂S | 222.61 | -CF₃ | 3 |
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Effects :
- The fluoromethyl (-CH₂F) group in the target compound provides moderate electron withdrawal compared to the stronger effects of -CF₃ (trifluoromethyl) in the third compound . This influences the electrophilicity of the sulfonyl chloride group, with -CF₃ likely enhancing reactivity in nucleophilic substitutions.
- The 1,1-difluoroethyl (-CF₂CH₃) group in the second compound introduces both steric bulk and intermediate electron withdrawal .
The trans configuration in the target compound minimizes steric clashes between substituents on the cyclopropane ring.
Molecular Weight and Lipophilicity :
- Increasing fluorine content (e.g., -CF₃ vs. -CH₂F) correlates with higher molecular weight and lipophilicity, which may affect solubility in polar solvents .
Q & A
Q. What are the key synthetic strategies for preparing rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans with high enantiomeric purity?
Methodological Answer: The synthesis involves two critical steps:
Cyclopropanation : Formation of the strained cyclopentyl ring with fluoromethyl and methanesulfonyl chloride groups. This typically uses transition-metal-catalyzed cyclopropanation (e.g., Rh or Cu catalysts) or diazo-based methods to control stereochemistry .
Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution (e.g., using KF or fluoromethylating agents like Selectfluor®) under anhydrous conditions to avoid hydrolysis .
To achieve high enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed desymmetrization) are employed, as demonstrated in analogous cyclopropane syntheses .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral derivatizing agent.
- NMR Spectroscopy : Use -NMR and NOESY to analyze coupling constants and spatial proximity of fluoromethyl and sulfonyl groups. For example, trans stereochemistry will show distinct values compared to cis isomers .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) and compare retention times with known standards .
Advanced Research Questions
Q. What are the challenges in scaling up the synthesis of this compound for mechanistic studies?
Methodological Answer: Key challenges include:
- Thermal Instability : The cyclopropane ring is prone to ring-opening under high temperatures. Use low-temperature (-20°C to 0°C) reaction conditions and inert atmospheres .
- Byproduct Formation : Fluoromethylation may yield side products like difluoromethyl derivatives. Optimize stoichiometry (e.g., 1:1.2 ratio of fluorinating agent to substrate) and monitor via LC-HRMS .
- Purification : Silica gel chromatography often degrades the sulfonyl chloride group. Use reverse-phase HPLC with acetonitrile/water gradients instead .
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Model the transition state of sulfonyl chloride displacement using software like Gaussian or ORCA. Focus on bond dissociation energies (BDEs) of the C-SOCl bond and steric effects from the fluoromethyl group .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize the sulfonyl chloride intermediate, enhancing reactivity .
Q. How should researchers resolve contradictory data in reaction yields when using different catalytic systems for cyclopropanation?
Methodological Answer:
- Controlled Experiments : Compare Rh-catalyzed (e.g., [Rh(cod)]BF) vs. Cu-catalyzed (e.g., Cu(OTf)) systems under identical conditions. Rh catalysts typically favor trans selectivity (≥90% ee) in strained rings, while Cu systems may produce racemic mixtures due to weaker stereochemical control .
- Kinetic Profiling : Use in situ IR or Raman spectroscopy to track intermediate formation. For example, Rh catalysts form metallocyclopropane intermediates faster, reducing side reactions .
Analytical and Application-Oriented Questions
Q. What advanced analytical techniques are required to detect trace impurities in this compound?
Methodological Answer:
- HRMS with Ion Mobility : Differentiate isobaric impurities (e.g., difluoromethyl vs. fluoromethyl isomers) using collision cross-section (CCS) values .
- 2D - HOESY NMR : Identify spatial interactions between fluoromethyl protons and sulfonyl chloride groups, confirming structural integrity .
Q. How can this compound serve as a precursor for synthesizing bioactive molecules in medicinal chemistry?
Methodological Answer:
- Sulfonamide Derivatives : React with amines (e.g., primary amines in PBS buffer, pH 7.4) to form sulfonamides, a common pharmacophore in enzyme inhibitors .
- Fluorine-18 Labeling : Replace the fluoromethyl group with via isotopic exchange for PET imaging probes, leveraging the sulfonyl chloride’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
